Cas no 1805013-80-2 (Methyl 2-amino-3-(difluoromethyl)-5-nitropyridine-4-acetate)
Methyl 2-amino-3-(difluoromethyl)-5-nitropyridine-4-acetate 화학적 및 물리적 성질
이름 및 식별자
-
- Methyl 2-amino-3-(difluoromethyl)-5-nitropyridine-4-acetate
-
- 인치: 1S/C9H9F2N3O4/c1-18-6(15)2-4-5(14(16)17)3-13-9(12)7(4)8(10)11/h3,8H,2H2,1H3,(H2,12,13)
- InChIKey: SNWRHIKVDFFGGF-UHFFFAOYSA-N
- 미소: FC(C1C(N)=NC=C(C=1CC(=O)OC)[N+](=O)[O-])F
계산된 속성
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 8
- 중원자 수량: 18
- 회전 가능한 화학 키 수량: 4
- 복잡도: 323
- 소수점 매개변수 계산 참조값(XlogP): 0.7
- 토폴로지 분자 극성 표면적: 111
Methyl 2-amino-3-(difluoromethyl)-5-nitropyridine-4-acetate 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029064641-1g |
Methyl 2-amino-3-(difluoromethyl)-5-nitropyridine-4-acetate |
1805013-80-2 | 97% | 1g |
$1,445.30 | 2022-04-01 |
Methyl 2-amino-3-(difluoromethyl)-5-nitropyridine-4-acetate 관련 문헌
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
Methyl 2-amino-3-(difluoromethyl)-5-nitropyridine-4-acetate에 대한 추가 정보
Methyl 2-amino-3-(difluoromethyl)-5-nitropyridine-4-acetate: A Novel Compound with Promising Therapeutic Potential
Methyl 2-amino-3-(difluoromethyl)-5-nitropyridine-4-acetate is a structurally unique compound that has garnered significant attention in the field of medicinal chemistry due to its potential applications in the development of novel therapeutics. This compound, with the CAS number 1805013-80-2, represents a hybrid molecule combining features of aromatic nitro compounds and fluorinated amine derivatives. Recent studies have highlighted its potential as a candidate for targeting specific biological pathways, particularly in the context of inflammatory diseases and cancer therapy.
The 2-amino group in the molecule is a critical functional moiety that contributes to its biological activity. This group is often involved in the formation of hydrogen bonds with target proteins, enhancing the molecule's ability to interact with specific receptors. The 3-(difluoromethyl) substituent introduces fluorine atoms into the molecular structure, which can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability. Fluorine atoms are known to modulate the conformational flexibility of molecules, potentially improving their binding affinity to target sites.
The 5-nitropyridine ring system is another key structural element of this compound. Nitro groups are commonly found in pharmaceuticals due to their ability to act as electron-withdrawing groups, which can affect the reactivity and biological activity of the molecule. The presence of the 4-acetate group further modifies the molecule's pharmacokinetic profile, potentially influencing its solubility and bioavailability. These structural features collectively contribute to the compound's unique pharmacological profile.
Recent research has focused on the potential of Methyl 2-amino-3-(difluoromyethyl)-5-nitropyridine-4-acetate in modulating inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits significant anti-inflammatory activity by inhibiting the NF-κB signaling pathway, a key mediator of inflammation. The study suggested that the compound's ability to target this pathway could make it a valuable candidate for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Additionally, the compound has shown potential in cancer research. A 2024 preclinical study highlighted its ability to induce apoptosis in cancer cells by disrupting mitochondrial function. The 2-amino and 3-(difluoromethyl) groups were identified as critical for the compound's ability to interact with mitochondrial proteins, leading to the disruption of energy production in cancer cells. This finding suggests that the compound could be explored as a therapeutic agent in oncology, particularly for tumors with mitochondrial dysfunction.
The 5-nitropyridine ring system also plays a role in the compound's potential antitumor activity. Nitro groups can participate in redox reactions, which may contribute to the compound's ability to generate reactive oxygen species (ROS) in cancer cells. This mechanism is similar to that of some existing chemotherapeutic agents, which rely on ROS to induce cell death in malignant cells. However, the unique combination of fluorinated and amine groups in this compound may offer advantages in terms of specificity and reduced toxicity compared to traditional chemotherapeutics.
From a synthetic perspective, the preparation of Methyl 2-amino-3-(difluoromethyl)-5-nitropyridine-4-acetate involves several key steps, including the introduction of the difluoromethyl group and the nitration of the pyridine ring. These synthetic challenges highlight the importance of precise chemical conditions to ensure the desired product is formed without unwanted side reactions. Recent advancements in catalytic methods have improved the efficiency of these steps, making the synthesis of this compound more feasible for large-scale production.
The physicochemical properties of the compound are also important for its potential therapeutic applications. The 4-acetate group contributes to the molecule's solubility, which is crucial for its bioavailability. However, the presence of the nitro group and fluorinated substituents may affect the compound's stability in biological systems. Ongoing research is focused on optimizing these properties to enhance the compound's efficacy while minimizing potential side effects.
Another area of interest is the compound's potential as a lead molecule for drug development. The combination of the 2-amino group, 3-(difluoromethyl) substituent, and 5-nitropyridine ring system suggests that this compound could serve as a scaffold for further chemical modifications. By altering specific functional groups, researchers may be able to enhance the compound's activity against specific targets while reducing its toxicity.
Furthermore, the compound's potential applications extend beyond its direct biological activity. The presence of multiple functional groups in the molecule may allow it to interact with other drugs or biomolecules, creating opportunities for combination therapies. For example, the 5-nitropyridine ring could potentially serve as a site for the attachment of targeting ligands, enabling the compound to be directed to specific tissues or cells.
Despite the promising findings, there are still challenges that need to be addressed before Methyl 2-amino-3-(difluoromethyl)-5-nitropyridine-4-acetate can be considered a viable therapeutic candidate. One of the main challenges is understanding the compound's long-term safety profile. While preclinical studies have shown promising results, more extensive clinical trials are needed to evaluate its efficacy and safety in human patients.
Additionally, the compound's potential for drug resistance is an important consideration. The ability of cancer cells to develop resistance to chemotherapeutic agents is a significant barrier to effective treatment. Researchers are exploring ways to modify the compound to overcome this challenge, such as by enhancing its ability to target multiple pathways simultaneously or by improving its ability to penetrate resistant cell membranes.
In conclusion, Methyl 2-amino-3-(difluoromethyl)-5-nitropyridine-4-acetate represents a promising candidate for the development of novel therapeutics. Its unique structural features and potential biological activities make it a valuable subject for further research. While there are still challenges to be addressed, the compound's potential applications in the treatment of inflammatory diseases and cancer highlight the importance of continued investigation into its properties and mechanisms of action.
The ongoing research into this compound is likely to yield new insights into its therapeutic potential and may lead to the development of more effective treatments for a range of diseases. As the field of medicinal chemistry continues to advance, the exploration of compounds like Methyl 2-amino-3-(difluoromethyl)-5-nitropyridine-4-acetate will play a crucial role in the discovery of new drugs that can improve patient outcomes and address unmet medical needs.
Ultimately, the study of this compound underscores the importance of understanding the relationship between molecular structure and biological activity. By carefully analyzing the contributions of each functional group, researchers can gain valuable insights into how to optimize the compound's properties for specific therapeutic applications. This approach is essential for the development of effective and safe drugs that can make a significant impact on public health.
As the research on Methyl 2-amino-3-(difluoromethyl)-5-nitropyridine-4-acetate progresses, it is likely to inspire further innovations in drug design and development. The compound's unique characteristics provide a foundation for exploring new possibilities in medicinal chemistry, and its potential applications may extend beyond its current scope. Continued efforts in this area will be critical for translating the findings into practical therapeutic solutions.
In summary, the compound's potential as a therapeutic agent is supported by its unique structural features and the promising findings from recent studies. While challenges remain, the ongoing research into this molecule highlights its significance in the field of medicinal chemistry and its potential to contribute to the development of new and effective treatments for various diseases.
As the field of medicinal chemistry continues to evolve, the exploration of compounds like Methyl 2-amino-3-(difluoromethyl)-5-nitropyridine-4-acetate will remain an important area of focus. The insights gained from studying this compound may not only lead to the development of new drugs but also deepen our understanding of the complex relationships between molecular structure and biological activity. This knowledge will be essential for advancing the field and improving patient care in the future.
Finally, the study of this compound serves as a reminder of the importance of interdisciplinary research in the development of new therapeutics. By combining expertise from chemistry, biology, and pharmacology, researchers can address the complex challenges of drug development and bring innovative solutions to the forefront of medical science. The continued exploration of compounds like Methyl 2-amino-3-(difluoromethyl)-5-nitropyridine-4-acetate will undoubtedly play a vital role in shaping the future of drug discovery and therapeutic innovation.
As the research on this compound progresses, it is expected to contribute significantly to the advancement of medicinal chemistry and the development of new therapeutic strategies. The potential applications of Methyl 2-amino-3-(difluoromethyl)-5-nitropyridine-4-acetate in treating inflammatory diseases and cancer highlight its importance in the field of pharmacology. The findings from ongoing studies will continue to shape the understanding of this compound and its role in the development of effective treatments for a wide range of medical conditions.
Ultimately, the compound's potential to make a meaningful impact on patient care underscores the significance of continued research and innovation in the field of medicinal chemistry. By building on the knowledge gained from studying this molecule, researchers can pave the way for the discovery of new and more effective treatments that address the complex challenges of modern medicine.
1805013-80-2 (Methyl 2-amino-3-(difluoromethyl)-5-nitropyridine-4-acetate) 관련 제품
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)